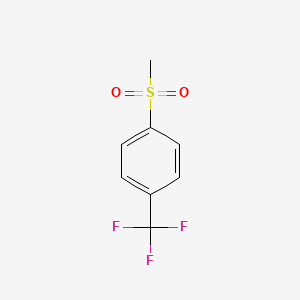

4-Trifluoromethylphenylmethylsulfone

Description

Contextual Significance within Organofluorine Chemistry

Organofluorine chemistry, a specialized field of organic chemistry, investigates compounds containing carbon-fluorine bonds. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological characteristics. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry and materials science. nih.govmdpi.com Its high electronegativity, comparable to that of chlorine, and significant lipophilicity make it a valuable bioisostere for modifying molecular properties. nih.gov

The trifluoromethyl group in 4-Trifluoromethylphenylmethylsulfone imparts several key features:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This property is highly desirable in the design of pharmaceuticals with improved half-lives.

Increased Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.com

Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl group influences the acidity and basicity of nearby functional groups and alters the electron density of the aromatic ring.

The sulfone group (-SO2-) also plays a crucial role. Sulfones are recognized for their chemical stability and have been incorporated into various biologically active compounds and functional materials. The combination of the trifluoromethyl and methylsulfonyl groups on a phenyl scaffold creates a molecule with a unique electronic and steric profile, making it a subject of interest for synthetic and applied research.

Overview of Research Domains and Trajectories

Research involving this compound and structurally related compounds primarily falls into two major domains: medicinal chemistry and materials science.

In medicinal chemistry , the focus lies on leveraging the properties of the trifluoromethyl and sulfone moieties to design novel therapeutic agents. The structural motif of a trifluoromethyl-substituted phenyl ring is found in numerous approved drugs. nih.gov Research trajectories in this area include:

Scaffold for Drug Discovery: The this compound core can serve as a building block for the synthesis of more complex molecules with potential biological activity. Researchers explore its use in developing new anti-inflammatory, anticancer, and antimicrobial agents. chemimpex.comnih.gov

Investigation of Biological Activity: Studies are conducted to evaluate the inherent biological activity of this compound and its derivatives. For instance, related trifluoromethyl-containing compounds have been investigated for their potential as COX-2 inhibitors and for their activity against various cancer cell lines. nih.gov

In materials science , the emphasis is on the development of advanced materials with enhanced properties. The thermal and chemical stability conferred by the sulfone and trifluoromethyl groups are particularly advantageous. chemimpex.com Research in this domain explores:

High-Performance Polymers: The incorporation of structures similar to this compound into polymer backbones can lead to materials with improved thermal stability and chemical resistance, suitable for applications in electronics and aerospace. chemimpex.com

Functional Materials: The unique electronic properties of this compound make it a candidate for use in the development of specialty materials such as dielectrics and materials with specific optical properties.

The synthesis of this compound itself is a topic of research, with chemists exploring efficient and scalable methods for its preparation. A common synthetic route involves the oxidation of the corresponding sulfide (B99878), 4-(trifluoromethyl)phenyl methyl sulfide. This precursor can be prepared through various methods, including the reaction of 4-(trifluoromethyl)thiophenol (B1295252) with a methylating agent.

Physicochemical Properties of Related Compounds

| Property | 4-Fluorophenyl methyl sulfone | Phenyl methyl sulfone | 4-(Trifluoromethyl)phenol (B195918) |

| Molecular Formula | C7H7FO2S | C7H8O2S nist.gov | C7H5F3O nih.gov |

| Molecular Weight | 174.19 g/mol | 156.20 g/mol nist.gov | 162.11 g/mol nih.gov |

| Melting Point | 78-81 °C | 84-86 °C rsc.org | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Form | Solid | Solid nist.gov | Not Available |

Spectroscopic Data for Related Compounds

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a summary of typical spectroscopic features for related structures.

| Spectroscopic Technique | Phenyl methyl sulfone | 4-(Trifluoromethyl)phenol |

| ¹H NMR (ppm) | δ 3.07 (s, 3H), 7.56–7.61 (m, 2H), 7.65–7.69 (m, 1H), 7.93–7.97 (m, 2H) rsc.org | δ 10.3 (s, 1H), 7.5 (d, 2H), 6.9 (d, 2H) chemicalbook.com |

| ¹³C NMR (ppm) | δ 44.4, 127.2, 129.3, 133.6, 140.4 rsc.org | Not Available |

| IR (cm⁻¹) | Characteristic peaks for S=O stretching | Characteristic peaks for O-H and C-F stretching |

| Mass Spectrometry (m/z) | 156 (M+) | 162 (M+) nih.gov |

Properties

IUPAC Name |

1-methylsulfonyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBCENKBTQPCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375339 | |

| Record name | 4-trifluoromethylphenylmethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145963-48-0 | |

| Record name | 4-trifluoromethylphenylmethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Trifluoromethylphenylmethylsulfone

Strategies for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl group is a crucial step in the synthesis of 4-Trifluoromethylphenylmethylsulfone, significantly influencing the molecule's properties. This is often accomplished by using specialized trifluoromethylating agents or through photochemical methods that generate trifluoromethyl radicals.

A primary strategy for introducing the CF₃ group involves the use of nucleophilic or electrophilic trifluoromethylating agents. Phenyl trifluoromethyl sulfone and its derivatives are notable as effective trifluoromethylating agents themselves. rsc.orgcas.cnnih.gov For instance, phenyl trifluoromethyl sulfone can act as a "CF₃⁻" synthon when induced by alkoxides or hydroxides, allowing for the nucleophilic trifluoromethylation of various electrophiles. nih.gov

Another common approach involves copper-mediated trifluoromethylation. Reagents like phenyl trifluoromethyl sulfoxide (B87167) have been shown to be efficient precursors for generating trifluoromethylcopper (B1248711) ("CuCF₃") species. organic-chemistry.org These species can then effectively trifluoromethylate aryl halides. organic-chemistry.org Additionally, novel copper complexes, such as [(bpy)Cu(O₂CCF₂SO₂F)₂], have been developed as practical and efficient reagents for the trifluoromethylation of halogenated hydrocarbons. nih.gov Other well-established reagents include trifluoromethyltrimethylsilane (Ruppert-Prakash reagent), which can be used in copper-catalyzed cross-coupling reactions with aryl bromides. organic-chemistry.org

| Trifluoromethylating Agent | Reaction Type | Key Features |

| Phenyl trifluoromethyl sulfone/sulfoxide | Nucleophilic Trifluoromethylation | Acts as a "CF₃⁻" synthon in the presence of a base. nih.gov |

| Phenyl trifluoromethyl sulfoxide + Cu | Copper-Mediated Trifluoromethylation | Generates "CuCF₃" for coupling with aryl halides. organic-chemistry.org |

| Trifluoromethyltrimethylsilane (TMSCF₃) | Copper-Catalyzed Cross-Coupling | Reacts with aryl bromides in light-mediated transformations. organic-chemistry.org |

| [(bpy)Cu(O₂CCF₂SO₂F)₂] | Copper-Mediated Trifluoromethylation | A stable, non-hygroscopic reagent for various substrates. nih.gov |

Photochemical methods provide an alternative route for C-CF₃ bond formation by generating highly reactive trifluoromethyl radicals. Visible-light photoredox catalysis is a powerful tool for this purpose. wikipedia.org Phenyl trifluoromethyl sulfone, traditionally a nucleophilic agent, can serve as a trifluoromethyl radical precursor under visible light irradiation. rsc.orgcas.cnnih.gov This occurs through the formation of an electron donor-acceptor (EDA) complex with an arylthiolate anion, which then undergoes a single electron transfer (SET) upon irradiation to generate the CF₃ radical. rsc.orgcas.cnnih.gov

Other reagents can also generate trifluoromethyl radicals under photochemical conditions. Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can be used with a photoredox catalyst to trifluoromethylate aromatic and heteroaromatic systems. wikipedia.org S-(trifluoromethyl)diphenylsulfonium triflate is another precursor that can generate the CF₃ radical when reacted with a reducing agent like Na₂S₂O₄. nih.gov Furthermore, borate (B1201080) complexes with a pyridine-N-oxide ligand have been shown to generate CF₃ radicals via single electron reduction by a copper photocatalyst activated by visible light. rsc.org

| Reagent/System | Method | Mechanism |

| Phenyl trifluoromethyl sulfone | Visible-Light Irradiation (Photoredox-Free) | Forms an EDA complex, followed by intramolecular SET. rsc.orgcas.cnalfa-chemistry.com |

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Photoredox Catalysis | Generates CF₃ radicals for aromatic trifluoromethylation. wikipedia.org |

| S-(Trifluoromethyl)diphenylsulfonium triflate | Reduction | Reacts with a reducing agent to produce CF₃ radicals. nih.gov |

| CF₃-substituted borate complexes | Visible-Light Photoredox Catalysis (Cu-catalyzed) | Cleavage of the C–B bond via single electron reduction. rsc.org |

Formation of the Methylsulfone Moiety

The methylsulfone group is a key structural feature of the target molecule. Its synthesis is typically achieved either by oxidizing a corresponding sulfide (B99878) precursor or by direct sulfonation of an aromatic ring followed by methylation.

The most common and straightforward method for constructing a sulfone is the oxidation of the corresponding sulfide. researchgate.net This transformation can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant for converting sulfides to sulfones. organic-chemistry.orgmdpi.com The reaction can be catalyzed by various systems, including tantalum carbide or niobium carbide, which allows for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.org Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have also been employed as a recyclable nanocatalyst for the oxidation of sulfides with H₂O₂ under solvent-free conditions. rsc.org

Other powerful oxidizing agents include Oxone® (potassium peroxymonosulfate) and meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgorientjchem.org For example, a crude fluoromethyl phenyl sulfide can be effectively oxidized to fluoromethyl phenyl sulfone using Oxone® in a methanol (B129727)/water mixture. orgsyn.org The choice of oxidant and reaction conditions can be tuned to achieve high yields and selectivity, avoiding the intermediate sulfoxide if the sulfone is the desired product. organic-chemistry.orgresearchgate.net

| Oxidizing Agent | Catalyst/Conditions | Substrate |

| Hydrogen Peroxide (H₂O₂) | Tantalum/Niobium Carbide | Sulfides |

| Hydrogen Peroxide (H₂O₂) | MWCNTs-COOH | Alkyl and Aryl Sulfides |

| Oxone® | Methanol/Water | Sulfides |

| m-CPBA | Dichloromethane | Sulfides |

An alternative to oxidation is the direct sulfonation of a trifluoromethyl-substituted aromatic precursor. This electrophilic aromatic substitution reaction typically involves reacting the arene with sulfur trioxide (SO₃) in the presence of concentrated sulfuric acid (H₂SO₄), often referred to as fuming sulfuric acid. youtube.com The electrophile in this reaction is the highly reactive SO₃, which is attacked by the π-electrons of the aromatic ring. youtube.com

The trifluoromethyl group is a strongly deactivating, meta-directing group. Therefore, the sulfonation of trifluoromethylbenzene would be expected to yield primarily the meta-substituted sulfonic acid. To obtain the desired para-substituted product, a different synthetic strategy or a precursor with appropriate directing groups would be necessary before introducing the trifluoromethyl group. The sulfonation reaction is also notably reversible, which can be a consideration in the synthetic design. youtube.com

Advanced Coupling Reactions in Sulfone Synthesis

Modern synthetic organic chemistry offers a range of powerful cross-coupling reactions for the formation of C-S and C-C bonds, providing versatile pathways to aryl sulfones. These methods often offer milder conditions and broader functional group tolerance compared to classical methods. acs.org

Palladium- and copper-catalyzed reactions are at the forefront of these methodologies. A common strategy involves the coupling of an aryl halide with a sulfinic acid salt. acs.orgnanomaterchem.com For instance, copper(I) iodide (CuI) in the presence of a ligand like L-proline can catalyze the coupling of aryl halides with sulfinic acid salts to produce aryl sulfones in good yields. acs.org Palladium catalysts are also effective; for example, the coupling of aryl boronic acids with arylsulfonyl chlorides can be catalyzed by palladium complexes. organic-chemistry.org

A particularly relevant advanced method is the Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones, which proceeds via C-SO₂ bond cleavage. nih.gov This reaction, utilizing cooperative palladium/rhodium catalysis, allows for the coupling of aryl trifluoromethyl sulfones with arylboronic acid esters to form biaryls. nih.gov While this reaction modifies the sulfone, it highlights the utility of aryl sulfones as coupling partners in modern catalysis. These coupling strategies provide a modular approach to synthesizing complex sulfone-containing molecules like this compound by allowing for the connection of pre-functionalized aromatic rings. rsc.org

| Coupling Reaction | Catalytic System | Reactants | Product Type |

| Copper-Catalyzed C-S Coupling | CuI / L-proline | Aryl Halide + Sulfinic Acid Salt | Aryl Sulfone |

| Palladium-Catalyzed C-S Coupling | Palladium Complex | Aryl Boronic Acid + Arylsulfonyl Chloride | Diaryl Sulfone |

| Suzuki-Miyaura Arylation | Pd / Rh Cooperative Catalysis | Aryl Trifluoromethyl Sulfone + Arylboronic Acid Ester | Biaryl |

Derivatization Strategies for Structural Modification and Diversification

The derivatization of the this compound core is crucial for modulating its physicochemical and biological properties. These strategies involve the rational design of new analogs, the introduction of diverse functional groups, and the development of stereoselective synthetic routes to access chiral derivatives.

Rational Design of this compound Derivatives

The design of derivatives of this compound is often guided by the principles of medicinal chemistry, where the goal is to optimize the molecule's interaction with a specific biological target. The trifluoromethyl group is known to be a bioisostere for a methyl group but with significantly different electronic properties, being strongly electron-withdrawing. mdpi.com This modification can profoundly impact a molecule's pKa, conformation, and metabolic stability.

A key strategy in the rational design of derivatives is the introduction of additional functionalities to the core structure to create new interaction points with a target receptor or enzyme. For instance, in the design of tetrasubstituted pyrimidine (B1678525) derivatives, a methyl phenyl sulfone group was incorporated to explore its potential for antiproliferative activity. researchgate.net While not directly involving the 4-trifluoromethylphenyl variant, this study highlights a common rational design approach: combining a known pharmacophore (the sulfone group) with other heterocyclic systems to create novel chemical entities with enhanced biological profiles. researchgate.net The design strategy often involves computational modeling to predict binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties before embarking on synthetic efforts.

Introduction of Diverse Functional Groups for Specific Research Objectives

The functionalization of the this compound scaffold can be achieved through various synthetic transformations. The aromatic ring and the methyl group of the sulfone moiety are the primary sites for introducing new functional groups.

One approach to functionalization involves the reaction of a precursor containing the 4-trifluoromethylphenyl group with other reagents to build more complex structures. For example, the synthesis of a novel tricyclic, trifluoromethylated indenopyrazole was achieved using 4-trifluoromethylphenylhydrazine as a starting material. mdpi.com This reaction, catalyzed by an acid, resulted in the formation of a new heterocyclic ring system attached to the trifluoromethylphenyl group. mdpi.com This exemplifies how the 4-trifluoromethylphenyl moiety can be incorporated into more elaborate molecular architectures.

Another strategy involves the direct modification of a pre-existing this compound molecule. For instance, the synthesis of 4-trifluoromethyl-phenyl sulfonyl hydrazones has been reported as a method to generate carbon-centered radicals for C(sp³)–C(sp³) bond formation. researchgate.net This demonstrates the utility of the sulfonyl group as a handle for further chemical transformations.

A concrete example of derivatization can be seen in the synthesis of novel tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone group, which have been evaluated for their antiproliferative activity against various human cancer cell lines. researchgate.net The synthesis of these compounds showcases the introduction of diverse functionalities to the core sulfone structure.

Table 1: Synthesis of Tetrasubstituted Pyrimidine Derivatives Containing a Methyl Phenyl Sulfone Moiety researchgate.net

| Compound | R¹ | R² | R³ | Yield (%) |

|---|---|---|---|---|

| 27a | 4-OCH₃-Ph | H | H | 75 |

| 27b | 4-CH₃-Ph | H | H | 78 |

| 27c | 3,4-di-OCH₃-Ph | H | H | 82 |

| 27g | 4-Cl-Ph | H | H | 85 |

This table is based on analogous derivatization of a methyl phenyl sulfone scaffold.

Similarly, the synthesis of a new tricyclic, trifluoromethylated indenopyrazole from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine illustrates the incorporation of the 4-trifluoromethylphenyl moiety into a more complex heterocyclic system. mdpi.com

Table 2: Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one mdpi.com

| Run | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | Ethanol | Reflux | 24 | 4 |

| 2 | Acetic Acid | Ethanol | Reflux | 24 | 6 |

Strategies for Chiral Derivatization and Stereochemical Control

The development of chiral derivatives of this compound is of significant interest, as stereochemistry plays a crucial role in the biological activity of many therapeutic agents. The synthesis of enantiomerically pure or enriched compounds often requires stereoselective methods.

While specific examples for the chiral derivatization of this compound are not abundant in the literature, analogous strategies for related sulfinyl and sulfonyl compounds provide a roadmap. The stereoselective synthesis of chiral sulfinyl compounds is a well-established field, often involving the asymmetric oxidation of prochiral sulfides or the use of chiral auxiliaries. acs.orgnih.gov For instance, the Andersen synthesis utilizes a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate, which reacts with a Grignard reagent to produce a chiral sulfoxide with high enantiomeric excess. acs.org This principle could be adapted to synthesize chiral sulfoxides that could then be oxidized to the corresponding chiral sulfones.

More modern approaches involve catalytic asymmetric synthesis. For example, the stereoselective synthesis of chiral α-SCF₃-β-ketoesters featuring a tetrasubstituted stereocenter has been reported, highlighting methods for creating chiral centers adjacent to a trifluoromethylthio group. mdpi.com These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

The general approach to obtaining chiral compounds can also involve the separation of enantiomers from a racemic mixture, often through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatographic techniques.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for minimizing the environmental impact of chemical manufacturing. psu.eduuni-saarland.de The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. psu.edu

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. psu.edu For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. psu.edu For instance, the use of water or other benign solvents in place of volatile organic compounds is a key goal. Photocatalysis, which can often be conducted in greener solvents and at ambient temperature, represents a promising sustainable approach. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. psu.edu Microwave-assisted synthesis and mechanochemistry are techniques that can often accelerate reactions and reduce energy requirements. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. psu.edu Both organocatalysts and metal-based catalysts can be employed to improve the efficiency and selectivity of reactions. acs.org

Renewable Feedstocks: Whenever feasible, using raw materials and feedstocks that are renewable rather than depleting. psu.edu

A common method for synthesizing sulfones is the oxidation of the corresponding sulfide. orgsyn.org Green oxidation methods aim to use environmentally friendly oxidants, such as hydrogen peroxide, and avoid the use of heavy metal-based reagents. The development of catalytic systems that can efficiently use H₂O₂ is an active area of research.

In essence, the sustainable synthesis of this compound and its derivatives requires a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product purification and waste disposal.

Mechanistic Investigations of 4 Trifluoromethylphenylmethylsulfone Reactivity

Electron Transfer and Radical Chemistry Pathways

The reactivity of 4-Trifluoromethylphenylmethylsulfone, also known as trifluoromethyl phenyl sulfone, has been a subject of significant interest, particularly its involvement in radical-mediated transformations. Traditionally viewed as a nucleophilic trifluoromethylating agent, recent studies have unveiled its capacity to act as a precursor for trifluoromethyl radicals through sophisticated electron transfer mechanisms. cas.cnrsc.orgresearchgate.net

This compound can serve as a source of the trifluoromethyl radical (•CF₃) under specific conditions, moving beyond its classical role. rsc.orgresearchgate.net A key pathway for this transformation involves a single-electron transfer (SET) to the sulfone. This process is often initiated by light, particularly visible light, which provides the energy to drive the electron transfer. cas.cn

The process begins with the interaction of this compound with an electron donor. This interaction can lead to the formation of a radical anion of the sulfone. This intermediate species is unstable and subsequently decomposes. cas.cn The decomposition step involves the cleavage of the carbon-sulfur bond, releasing a trifluoromethyl radical and a benzenesulfinate (B1229208) anion (PhSO₂⁻). cas.cn This generation of the highly reactive •CF₃ radical opens up avenues for various trifluoromethylation reactions.

The generation of radicals from this compound is mechanistically rooted in Single Electron Transfer (SET) and the formation of an Electron Donor–Acceptor (EDA) complex. cas.cnrsc.orgresearchgate.net An EDA complex is a ground-state aggregate formed through weak dipole-dipole interactions between an electron-donating molecule (the donor) and an electron-accepting molecule (the acceptor). uni-regensburg.denih.gov In this context, this compound, being an electron-poor molecule, acts as the electron acceptor. cas.cn

When mixed with a suitable electron donor, such as an arylthiolate anion (ArS⁻), an EDA complex is formed. cas.cnrsc.org These complexes often exhibit new absorption bands at longer wavelengths, frequently in the visible light spectrum. cas.cnuni-regensburg.denih.gov Upon irradiation with visible light, the EDA complex becomes excited, facilitating an intramolecular SET from the donor (arylthiolate) to the acceptor (this compound). cas.cnresearchgate.net This SET event produces a radical ion pair: a phenylthio radical (PhS•) and the this compound radical anion. cas.cn The subsequent decomposition of this radical anion generates the trifluoromethyl radical. cas.cn The formation of such EDA complexes is a crucial step, as it allows the reaction to proceed under mild, photoredox catalyst-free conditions. cas.cnrsc.orgnih.gov

Table 1: Key Steps in the SET/EDA Pathway

| Step | Description |

|---|---|

| 1. Deprotonation | A base deprotonates a thiophenol (ArSH) to generate an electron-rich thiolate anion (ArS⁻). cas.cn |

| 2. EDA Complex Formation | The electron-rich ArS⁻ interacts with the electron-poor this compound to form an EDA complex. cas.cnrsc.org |

| 3. Photoexcitation | The EDA complex absorbs visible light (e.g., 400–500 nm). cas.cn |

| 4. Single Electron Transfer (SET) | An intramolecular SET occurs within the excited EDA complex, generating a phenylthio radical and a sulfone radical anion. cas.cnresearchgate.net |

| 5. Radical Generation | The unstable sulfone radical anion decomposes, yielding a trifluoromethyl radical (•CF₃) and a benzenesulfinate anion. cas.cn |

The ability to generate trifluoromethyl radicals makes this compound a valuable reagent in S-trifluoromethylation reactions, particularly for thiophenols. cas.cnrsc.orgresearchgate.net In a process promoted by visible light, the compound effectively trifluoromethylates a range of thiophenols without the need for a photoredox catalyst. cas.cn

The mechanism, as outlined above, proceeds through an EDA complex formed between the arylthiolate and the sulfone. Following the SET process and decomposition, the newly formed phenylthio radical (ArS•) can react with the trifluoromethyl radical (•CF₃) to form the desired S-trifluoromethylated product (ArSCF₃). However, the proposed dominant pathway involves the phenylthio radical combining with the sulfone radical anion intermediate before its complete decomposition, or reacting with another molecule of the sulfone. cas.cn The reaction is sensitive to the electronic nature of the thiophenols; electron-rich substrates sometimes give moderate yields, while electron-neutral and electron-deficient substrates generally provide good to excellent yields. cas.cn The methodology is robust, tolerating a variety of functional groups on the thiophenol, including amides, esters, carboxylic acids, and heterocycles like pyridine (B92270) and pyrimidine (B1678525). cas.cn

Table 2: Substrate Scope in S-Trifluoromethylation

| Thiophenol Substituent | Reactivity/Yield | Reference |

|---|---|---|

| Electron-rich (e.g., methoxy) | Moderate yields | cas.cn |

| Electron-neutral | Good to excellent yields | cas.cn |

| Electron-deficient (e.g., ester, cyano) | Good to excellent yields | cas.cn |

| Sterically hindered (e.g., ortho-subst.) | Amenable to reaction | cas.cn |

Nucleophilic and Electrophilic Reactivity of the Compound

The reactivity of this compound is dually influenced by its two key functional groups: the sulfone and the trifluoromethyl group. These groups dictate how the molecule interacts as both a nucleophilic partner (via the CF₃ group) and an electrophilic substrate (at the phenyl ring).

While the sulfone group (—SO₂—) is generally stable, the C-S bond between the phenyl ring and the trifluoromethyl group can be cleaved under certain conditions, allowing the molecule to act as a nucleophilic trifluoromethylating agent. This reactivity utilizes the trifluoromethyl group as a "CF₃⁻" synthon. alfa-chemistry.com

One established pathway involves the reductive cleavage of the sulfone moiety. For instance, using magnesium metal with a catalytic amount of mercuric chloride (HgCl₂) in DMF, this compound can generate a trifluoromethyl anion equivalent in situ. alfa-chemistry.com This nucleophilic species can then participate in reactions such as the conjugate addition to activated Michael acceptors, like arylidenemalononitriles. alfa-chemistry.com This demonstrates a productive nucleophilic pathway where the sulfone group is ultimately displaced through reduction. This contrasts with the radical pathway, where single-electron reduction leads to radical generation. cas.cn

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence on the phenyl ring of this compound has a profound effect on the ring's susceptibility to electrophilic aromatic substitution (EAS).

Both the trifluoromethyl group and the methylsulfonyl group (-SO₂CH₃) are strongly deactivating due to their powerful electron-withdrawing inductive effects. This significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles compared to benzene (B151609). nih.govbeilstein-journals.org

In terms of directing effects for any potential EAS reaction, both substituents are meta-directors. The trifluoromethyl group deactivates the entire ring but directs incoming electrophiles to the meta position. Similarly, the sulfone group is also a strong deactivating, meta-directing group. With the -CF₃ group at position 4 and the -SO₂CH₃ group at position 1, the positions ortho to the sulfone group (2 and 6) and ortho to the trifluoromethyl group (3 and 5) are all deactivated. The positions are electronically distinct:

Positions 3 and 5: These are ortho to the -CF₃ group and meta to the -SO₂CH₃ group.

Positions 2 and 6: These are ortho to the -SO₂CH₃ group and meta to the -CF₃ group.

Reaction Kinetics and Thermodynamic Analyses of Transformations

Detailed kinetic and thermodynamic data for reactions directly involving this compound are not extensively reported in the literature. However, mechanistic studies of its reactivity, particularly in catalyst-free transformations, provide insights into these aspects.

One notable reaction is the visible-light-promoted S-trifluoromethylation of thiophenols where trifluoromethyl phenyl sulfone acts as a trifluoromethyl radical precursor. rsc.orgcas.cn This reaction proceeds through the formation of an electron-donor-acceptor (EDA) complex between the arylthiolate anion and the trifluoromethyl phenyl sulfone. rsc.orgcas.cn The formation of this EDA complex is a key thermodynamic factor, enabling the subsequent single electron transfer (SET) upon visible light irradiation. The reaction conditions, which typically involve stirring at room temperature for a set duration, suggest that the kinetics are reasonably fast under photolytic conditions.

The efficiency of this transformation is dependent on the electronic properties of the thiophenol and the solvent used. For instance, the reaction proceeds smoothly with a variety of substituted thiophenols, including those with electron-donating and electron-withdrawing groups, indicating a broad kinetic tolerance. cas.cn The choice of solvent and base is also crucial, with combinations like cesium carbonate in N-methyl-2-pyrrolidone (NMP) or 1,2-dimethoxyethane (B42094) (DMAc) proving effective. cas.cn The reaction times and yields provide a qualitative understanding of the reaction kinetics under different conditions.

| Thiophenol Substrate | Base | Solvent | Time (h) | Yield (%) |

| Thiophenol | Cs2CO3 | NMP | 6 | 85 |

| 4-tert-Butylthiophenol | Cs2CO3 | NMP | 6 | 82 |

| 4-Methoxythiophenol | Cs2CO3 | NMP | 6 | 75 |

| Methyl 4-mercaptobenzoate | Cs2CO3 | DMAc | 12 | 78 |

| 4-Mercaptobenzoic acid | Cs2CO3 | NMP | 6 | 80 |

| 4-Cyanothiophenol | Cs2CO3 | DMAc | 12 | 65 |

| 4-Mercaptoacetophenone | Cs2CO3 | NMP | 6 | 72 |

| Pyridine-2-thiol | Cs2CO3 | NMP | 6 | 68 |

| Pyrimidine-2-thiol | Cs2CO3 | NMP | 6 | 71 |

| 4-Nitrothiophenol | Cs2CO3 | DMAc | 12 | 36 |

This table presents selected data on the S-trifluoromethylation of various thiophenols with trifluoromethyl phenyl sulfone, highlighting the reaction conditions and corresponding yields as reported in the literature. cas.cn

Catalytic Systems and Their Role in this compound Mediated Reactions

Catalysis plays a pivotal role in expanding the reactivity of aryl sulfones. Both photoredox and transition metal catalysis have been employed to mediate reactions that are otherwise challenging.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. acs.org In the context of compounds related to this compound, photoredox catalysis can facilitate the formation of sulfonyl radicals from precursors like sulfone-substituted tetrazoles, which can then engage in coupling reactions. nih.gov

Interestingly, a significant transformation involving trifluoromethyl phenyl sulfone proceeds without a photocatalyst. rsc.orgcas.cn The S-trifluoromethylation of thiophenols is a prime example of a catalyst-free reaction initiated by visible light. The mechanism hinges on the formation of an EDA complex between the thiolate and the sulfone. This complex absorbs visible light, leading to an intramolecular single electron transfer (SET) that generates a phenylthio radical and a trifluoromethyl phenyl sulfone radical anion. cas.cn The latter then fragments to release the trifluoromethyl radical (•CF3) and a phenylsulfinate anion. The •CF3 radical subsequently couples with the phenylthio radical to form the S-trifluoromethylated product. This process highlights that, in some cases, the inherent electronic properties of the reactants themselves are sufficient to initiate a photochemical reaction, bypassing the need for an external photocatalyst.

The substrate scope for this catalyst-free S-trifluoromethylation is broad, accommodating various functional groups on the thiophenol ring.

| Entry | Substrate | Product | Yield (%) |

| 1 | Thiophenol | Phenyl trifluoromethyl sulfide (B99878) | 85 |

| 2 | 4-tert-Butylthiophenol | 4-tert-Butylphenyl trifluoromethyl sulfide | 82 |

| 3 | 4-Methoxythiophenol | 4-Methoxyphenyl trifluoromethyl sulfide | 75 |

| 4 | N-(4-mercaptophenyl)acetamide | N-(4-((trifluoromethyl)thio)phenyl)acetamide | 70 |

| 5 | 4-(Methylthio)thiophenol | 4-(Methylthio)phenyl trifluoromethyl sulfide | 73 |

| 6 | Methyl 4-mercaptobenzoate | Methyl 4-((trifluoromethyl)thio)benzoate | 78 |

| 7 | 4-Mercaptobenzoic acid | 4-((Trifluoromethyl)thio)benzoic acid | 80 |

| 8 | 4-Cyanothiophenol | 4-Cyanophenyl trifluoromethyl sulfide | 65 |

| 9 | 4-Mercaptoacetophenone | 4-((Trifluoromethyl)thio)phenyl trifluoromethyl sulfide | 72 |

| 10 | (4-Mercaptophenyl)sulfonyl)benzene | (4-((Trifluoromethyl)thio)phenyl)sulfonyl)benzene | 68 |

| 11 | Pyridine-2-thiol | 2-((Trifluoromethyl)thio)pyridine | 68 |

| 12 | Pyrimidine-2-thiol | 2-((Trifluoromethyl)thio)pyrimidine | 71 |

| 13 | Benzothiazole-2-thiol | 2-((Trifluoromethyl)thio)benzothiazole | 75 |

| 14 | 4-Nitrothiophenol | 4-Nitrophenyl trifluoromethyl sulfide | 36 |

This table showcases the diversity of thiophenol substrates that can be effectively trifluoromethylated using trifluoromethyl phenyl sulfone under catalyst-free, visible-light-mediated conditions. cas.cn

Transition metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to reactions involving aryl sulfones, particularly for the formation and cleavage of carbon-sulfur bonds. nih.govrsc.orgacs.org While specific examples detailing the use of this compound in transition metal-catalyzed cross-coupling reactions are limited, the broader class of aryl sulfones serves as a good proxy for understanding potential catalytic pathways.

Transition metals like palladium, nickel, and copper are commonly used to catalyze the coupling of aryl sulfones with various partners. nih.gov These reactions often involve the cleavage of the C-S bond, which can be challenging due to its strength and the potential for catalyst poisoning by sulfur compounds. However, the development of specialized ligand systems has enabled these transformations.

For instance, nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of biaryls from aryl sulfones and aryl bromides. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl sulfone to a Ni(0) species, followed by reduction and a second oxidative addition of the aryl bromide, and finally reductive elimination to form the biaryl product.

The following table summarizes various transition metal-catalyzed reactions involving aryl sulfones, illustrating the versatility of these catalytic systems.

| Catalyst System | Reaction Type | Substrates | Comments |

| Pd(dba)2 / Xantphos | Sulfonylation | Aryl halides, Sodium benzenesulfinate | Forms diaryl sulfones. |

| NiCl2(dppp) / Zn | Reductive Cross-Coupling | Aryl sulfones, Aryl bromides | C-S bond cleavage to form biaryls. organic-chemistry.org |

| CuI / Ligand | Cross-Coupling | Aryl halides, Thiols | Forms aryl sulfides. nih.gov |

| CoBr2 / Ligand / Zn | Arylation of Thiols | Aryl iodides/bromides, Thiols | Forms aryl sulfides via a Co(I)/Co(III) cycle. nih.gov |

This table provides an overview of representative transition metal catalytic systems used for transformations involving aryl sulfones and related sulfur compounds.

These examples demonstrate that transition metal catalysis offers a powerful avenue for the functionalization of aryl sulfones. Although direct applications with this compound are not widely documented, the principles established with related systems suggest that similar catalytic approaches could be viable for this compound, potentially enabling a range of synthetic transformations.

Applications of 4 Trifluoromethylphenylmethylsulfone in Advanced Chemical Sciences

Contributions to Medicinal Chemistry Research

The sulfone group and the trifluoromethyl-substituted aromatic ring are both privileged structural motifs in medicinal chemistry. Their combination in 4-Trifluoromethylphenylmethylsulfone creates a scaffold with significant potential for drug discovery and development.

A drug's core scaffold is the foundational structure that dictates its fundamental biological and pharmacokinetic properties. mdpi.com The design of this compound as a central framework in drug discovery is underpinned by the advantageous characteristics of its constituent parts. The sulfone group is a key component found in a wide variety of FDA-approved drugs. scispace.com Similarly, sulfonamides, which contain the sulfone moiety, are recognized as a versatile and promising scaffold in the development of therapeutic agents for numerous diseases, including cancer, viral infections, and inflammatory conditions. nih.gov

The biological activity of compounds containing the this compound scaffold is often linked to their ability to act as enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group is a key factor in these interactions. mdpi.com This property can significantly alter the electronic environment of the entire molecule, influencing how it binds to the active site of a target enzyme. researchgate.net

One of the primary mechanisms through which fluorinated compounds exert their inhibitory effects is by mimicking the transition state of an enzyme-catalyzed reaction. researchgate.net For instance, the introduction of fluorine can lead to the formation of stabilized "transition state analogue" complexes with enzymes like serine proteases and glycosidases. researchgate.net While the specific inhibitory mechanisms of this compound would depend on the target enzyme, the principles observed with other fluorinated inhibitors are applicable. For example, trifluoromethyl ketones are known to be potent inhibitors of histone deacetylase (HDAC) enzymes. nih.gov Kinetic studies of other fluorinated inhibitors have shown them to act as reversible, mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex. nih.gov The trifluoromethyl group can enhance the electrophilicity of a molecule, making it a more potent reactant in enzymatic processes and potentially leading to inactivation of the enzyme. nih.gov

The trifluoromethyl group has a profound and positive impact on the pharmacological profile of drug candidates, most notably by increasing metabolic stability. nih.gov This enhancement is primarily due to the strength of the carbon-fluorine (C-F) bond, which has a high bond dissociation energy (485.3 kJ/mol) compared to a carbon-hydrogen (C-H) bond (414.2 kJ/mol). mdpi.com This makes the –CF3 group exceptionally resistant to metabolic breakdown, a common strategy used to increase a drug's half-life. mdpi.com

Furthermore, the addition of another electron-withdrawing group, such as the methylsulfone moiety in this compound, can reinforce this effect and further stabilize the molecule against metabolic reduction. nih.gov Beyond stability, the trifluoromethyl group also modulates other key pharmacokinetic properties. nih.gov

Table 1: Influence of the Trifluoromethyl Group on Pharmacological Properties

| Property | Influence of Trifluoromethyl Group | Scientific Rationale | Citation |

| Metabolic Stability | Significantly Increased | The high bond energy of the C-F bond makes the group resistant to enzymatic cleavage and metabolic breakdown. | mdpi.comresearchgate.net |

| Lipophilicity | Increased | The –CF3 group enhances the molecule's affinity for lipids, which can improve its ability to cross cell membranes. | mdpi.comnih.gov |

| Bioavailability | Generally Improved | Increased lipophilicity and metabolic stability often lead to better absorption and a longer duration of action in the body. | nih.govresearchgate.net |

| Binding Selectivity | Can be Enhanced | The unique electronic properties and size of the –CF3 group can lead to more specific and stronger interactions with target proteins. | mdpi.comnih.gov |

The sulfone functional group is not only a component of core scaffolds but can also be engineered into linkers for controlled drug delivery systems. google.com These systems are designed to release a therapeutic agent over a prolonged period in a predictable manner. google.com

A key application involves using sulfone linkers to conjugate drugs to macromolecules. google.com The drug release from these conjugates can be controlled through a non-enzymatic process known as beta-elimination. google.com The rate of this release is determined by the chemical structure surrounding the sulfone group, allowing for a tunable release profile that can support administrations ranging from once-a-week to once-a-month. google.com

In a different approach, the reactivity of sulfone-containing molecules like divinyl sulfone (DVS) is exploited to create cross-linked polymer networks. nih.govresearchgate.net These networks, often based on materials like cyclodextrins, can encapsulate drug molecules. nih.gov The stability of the sulfone linker contributes to the integrity of the polymer matrix, which can be designed to release its payload under specific conditions, making it useful for advanced drug-delivery systems. researchgate.net

Role in Materials Science and Engineering Applications

The same properties that make this compound valuable in medicinal chemistry also make it a candidate for creating advanced materials. The robustness of the trifluoromethylphenyl group is particularly advantageous in polymer science.

The this compound unit can be used as a monomer—a fundamental building block—in the synthesis of specialty polymers through processes like addition or condensation polymerization. youtube.comyoutube.com When integrated into a polymer chain, the trifluoromethyl group imparts properties characteristic of high-performance fluoropolymers. researchgate.net

Fluoropolymers are a class of materials renowned for their exceptional durability and performance under harsh conditions. researchgate.net The incorporation of the trifluoromethylphenyl moiety into a polymer backbone would be expected to confer these desirable traits. For example, Perfluoroalkoxy Alkane (PFA), a fluoropolymer, is known for its ability to be melt-processed, allowing it to be formed into complex shapes like films, tubing, and linings. youtube.comyoutube.com

Table 2: Properties Imparted by Fluoropolymer Integration

| Property | Description | Citation |

| Thermal Stability | Capable of continuous service at high temperatures (e.g., up to 260°C for PFA) due to the high energy of the C-F bond. | researchgate.netyoutube.com |

| Chemical Resistance | Highly inert and resistant to attack by a wide range of corrosive chemicals, including acids, bases, and organic solvents. | researchgate.netyoutube.com |

| Low Friction | The surfaces of these materials have a low coefficient of friction, making them useful for non-stick and low-wear applications. | researchgate.netyoutube.com |

| Durability | The strong C-F and C-C bonds in the polymer backbone result in materials that are highly durable and resistant to degradation. | researchgate.net |

The integration of this compound into polymeric structures could therefore lead to the development of specialty materials for demanding applications in aerospace, chemical processing, and electronics, where high thermal stability and chemical inertness are required. researchgate.netyoutube.com

Design of Biodegradable Crosslinking Agents for Hydrogels

Hydrogels, three-dimensional polymer networks capable of absorbing large amounts of water, are central to numerous biomedical applications, including tissue engineering and drug delivery. nih.govnih.gov The properties of these materials are critically dependent on the crosslinking agents that form the network structure. While not yet a mainstream application for this compound itself, the principles of sulfone chemistry are relevant to the design of advanced crosslinking agents.

Vinyl sulfones, for example, are effective Michael acceptors that react efficiently with thiols under physiological conditions to form stable thioether linkages, a process known as thiol-ene click chemistry. sci-hub.sersc.org This reaction is utilized to create hydrogels with tunable properties. Researchers have synthesized polymers with pendant vinyl sulfone groups that, when mixed with dithiol crosslinkers like dithio-polyethyleneglycol, rapidly form gels. sci-hub.sersc.org The gelation time, mechanical strength (Young's modulus), and swelling behavior can be precisely controlled by altering the concentration of vinyl sulfone groups, polymer loading, and pH. sci-hub.sersc.org

The integration of biodegradable components is crucial for applications like temporary tissue scaffolds. nih.govrsc.org Crosslinkers containing hydrolytically or enzymatically cleavable bonds can be incorporated into the hydrogel backbone. For instance, polyurethane hydrogels have been synthesized using biodegradable triol crosslinkers, which allows the material to degrade over time in a controlled manner. nih.gov The introduction of a this compound-derived moiety into a crosslinker could offer a strategy to modulate degradation rates and mechanical properties, leveraging the stability of the sulfone group and the hydrophobicity of the trifluoromethylphenyl group.

Modulating Material Properties through Fluorinated Sulfone Integration

The incorporation of fluorinated sulfone structures into polymers is a powerful strategy for tailoring material properties for high-performance applications. rsc.orgmdpi.com The combination of the bulky, low-polarizability trifluoromethyl groups and the rigid, electron-withdrawing sulfone group can significantly enhance thermal stability, improve solubility in organic solvents, and lower the dielectric constant of polymers. rsc.orgresearchgate.net

Research into fluorinated polyimides demonstrates these effects clearly. Polyimides synthesized with diamine monomers containing multiple trifluoromethylphenyl groups and a central sulfone linkage exhibit exceptional thermal stability, with decomposition temperatures often exceeding 500 °C. rsc.org The presence of these bulky pendant groups disrupts polymer chain packing, which increases the fractional free volume. This structural change leads to several beneficial outcomes:

Improved Solubility: The looser chain packing enhances solubility in common organic solvents, simplifying processing. rsc.org

Reduced Dielectric Constant: Increased free volume and the low polarizability of the C-F bond combine to lower the material's dielectric constant, a critical requirement for microelectronics. rsc.orgnih.gov

Enhanced Optical Transparency: The disruption of charge-transfer complex formation between polymer chains leads to less colored and more transparent films. rsc.org

The strong electron-withdrawing effect of both the sulfone and trifluoromethyl groups also influences the electronic properties of the material, which can be leveraged in applications such as gas separation membranes and advanced coatings. mdpi.comresearchgate.net

| Property | Influence of Fluorinated Sulfone Moiety | Scientific Rationale |

| Thermal Stability | Increased | High bond energy of C-F and the inherent stability of the aromatic sulfone structure. rsc.orgmdpi.com |

| Dielectric Constant | Decreased | Increased free volume from bulky CF3 groups and low polarizability of the C-F bond. rsc.orgnih.gov |

| Solubility | Increased | Disruption of intermolecular packing allows solvent molecules to penetrate more easily. rsc.org |

| Optical Clarity | Increased | Steric hindrance from bulky groups reduces the formation of color-inducing charge-transfer complexes. rsc.org |

Advanced Reagent in Organic Synthesis

Beyond materials science, this compound and its analogs are valuable reagents in synthetic organic chemistry, providing pathways to complex molecules through various reaction mechanisms.

Utilization as a Nucleophilic Trifluoromethylating Agent

The direct introduction of a trifluoromethyl (CF3) group is a vital transformation in medicinal and agricultural chemistry. While many reagents act as electrophilic ("CF3+") sources, the generation and use of a trifluoromethyl anion ("CF3–")—a nucleophilic source—is also a powerful strategy. beilstein-journals.orgresearchgate.netresearchgate.net The most common nucleophilic CF3 reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), which delivers the CF3 anion upon activation with a fluoride (B91410) source. researchgate.netresearchgate.netnih.gov

Fluoroform (HCF3), an inexpensive industrial gas, is an alternative potential source of the CF3 anion. beilstein-journals.org Recent studies have shown that by using a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in a suitable solvent system, fluoroform can be deprotonated to generate a highly nucleophilic "naked" CF3 anion. beilstein-journals.org This species is effective in the nucleophilic trifluoromethylation of esters to form trifluoromethyl ketones, which are valuable building blocks. beilstein-journals.org While this compound itself is not typically used to directly generate a CF3 anion for nucleophilic attack, its structural motif is related to reagents used in other modes of trifluoromethylation. For instance, sulfoxime-based reagents can act as electrophilic trifluoromethylating agents. nih.govethz.ch The development of sulfone-based reagents that could release a CF3 nucleophile under specific conditions remains an area of synthetic interest.

Precursor for Radical-Based Synthetic Methodologies

Aryl sulfones can serve as precursors to radicals under specific reaction conditions. The homolytic cleavage of the carbon-sulfur or sulfur-oxygen bonds can generate carbon-centered or sulfur-centered radicals, respectively, which can then participate in a variety of synthetic transformations. nih.govacs.orgnih.gov For example, sulfinyl sulfones have been used as precursors for both sulfonyl and sulfinyl radicals, which can add across unsaturated bonds to create complex disulfurized products. nih.govacs.org

The transformation of allylic aryl sulfones into allyl radicals via intramolecular attack by a stannyl (B1234572) radical demonstrates a pathway where the sulfone group acts as a leaving group in a radical cascade. nih.govacs.org This alkylative desulfonylation process allows for the formation of new carbon-carbon bonds. nih.gov Given this precedent, this compound could potentially be employed in radical reactions. The strong electron-withdrawing nature of the 4-trifluoromethylphenyl group could influence the stability and reactivity of radical intermediates formed during a reaction, potentially enabling new synthetic methodologies.

Role in Olefination Reactions (e.g., Julia-type applications of related sulfones)

The Julia olefination is a classical method for synthesizing alkenes from phenyl sulfones and carbonyl compounds. wikipedia.org In its modern variation, the Julia-Kocienski olefination, heteroaryl sulfones are typically used to facilitate a spontaneous elimination sequence, offering high stereoselectivity (often favoring the E-alkene) and broad functional group tolerance. nih.govorganicreactions.orgresearchgate.net

The reaction proceeds via the following key steps:

Deprotonation of the sulfone to form a sulfonyl-stabilized carbanion.

Addition of the carbanion to an aldehyde or ketone.

A Smiles rearrangement (in the Julia-Kocienski variant). researchgate.net

Elimination of sulfur dioxide and an aryloxide to form the alkene. nih.gov

Aryl sulfones bearing strong electron-withdrawing groups on the aromatic ring are particularly effective in the Julia-Kocienski reaction. nih.gov Research has shown that [3,5-bis(trifluoromethyl)phenyl] sulfones are highly efficient reagents for this transformation, demonstrating the utility of trifluoromethyl-substituted phenyl sulfones. nih.govorganic-chemistry.org By extension, this compound is an ideal candidate for such reactions. The electron-withdrawing trifluoromethyl group would stabilize the key anionic intermediates and facilitate the final elimination step, potentially leading to high yields and selectivities. This makes it a valuable tool for the synthesis of complex alkenes, including biologically active molecules like resveratrol (B1683913) analogs. wikipedia.orgorganic-chemistry.org

| Olefination Variant | Typical Sulfone Partner | Key Features | Potential Role of this compound |

| Classic Julia-Lythgoe | Phenyl alkyl sulfone | Two-step elimination; often uses sodium amalgam. wikipedia.orgorganic-chemistry.org | A direct substrate for the classic reaction. |

| Julia-Kocienski | Heteroaryl alkyl sulfone (e.g., BT- or PT-sulfone) | One-pot reaction; high E-selectivity; mild conditions. nih.govorganic-chemistry.org | The trifluoromethylphenyl group can act as an activating group similar to heteroaryl systems. nih.gov |

BT = benzothiazol-2-yl; PT = 1-phenyl-1H-tetrazol-5-yl

Emerging Research in Agricultural Chemistry Applications

The trifluoromethyl group is a privileged structural motif in modern agrochemicals, including herbicides, fungicides, and insecticides. acs.orgnih.gov Its inclusion can enhance efficacy, metabolic stability, and transport properties of active ingredients. taylorandfrancis.comnih.gov More than half of the pesticides introduced in recent decades contain fluorine, with a significant portion featuring a trifluoromethyl group. nih.govjst.go.jp

Trifluoromethylpyridine (TFMP) derivatives are particularly prominent in crop protection. acs.orgresearchoutreach.org Compounds like fluazifop-butyl (B166162) (herbicide) and flonicamid (B1672840) (insecticide) incorporate this key fragment. jst.go.jp The synthesis of these complex molecules often relies on the use of fluorinated building blocks. nih.govresearchoutreach.org

In this context, this compound represents a valuable synthon. The 4-trifluoromethylphenyl unit is a key component in several agrochemicals. The sulfone moiety, being a stable and versatile functional group, can be readily transformed into other functionalities or used as a linking unit to construct more complex active ingredients. organic-chemistry.org Research into new pesticides often involves creating libraries of compounds by combining different "active fragments." acs.org The unique electronic properties conferred by the trifluoromethyl and sulfone groups make this compound an attractive starting material for the discovery of next-generation agrochemicals with novel modes of action or improved environmental profiles. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H, ¹³C, and ¹⁹F NMR spectral data, including chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities for 4-Trifluoromethylphenylmethylsulfone, are not available in the reviewed literature. Such data would be essential for the complete structural confirmation of the molecule, verifying the connectivity of the methylsulfonyl group and the trifluoromethyl-substituted phenyl ring.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

The exact mass and detailed fragmentation pattern of this compound under various ionization techniques (e.g., EI, ESI) are not documented in the available resources. This information would be crucial for confirming the molecular weight and for structural elucidation by analyzing the fragmentation pathways, which would likely involve cleavages around the sulfone group and losses related to the trifluoromethyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic vibrational frequencies from IR and Raman spectroscopy for this compound have not been found. This data would identify the key functional groups, such as the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, C-F stretching vibrations of the trifluoromethyl group, and various aromatic C-H and C-C vibrations.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

There is no published crystallographic data for this compound. X-ray diffraction analysis of a single crystal would be required to determine its solid-state structure, including lattice parameters, space group, bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques in Analytical Research (e.g., HPLC, LC-MS/MS in research contexts)

While High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard techniques for the analysis and quantification of related compounds, specific methods, retention times, and validation data developed for the analysis of this compound in research contexts are not described in the available literature.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethylphenylmethylsulfone

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the behavior of 4-Trifluoromethylphenylmethylsulfone at the electronic level. DFT, particularly with hybrid functionals like B3LYP, has become a popular and reliable choice for balancing accuracy and computational cost when studying medium-sized organic molecules. acs.org These computational tools are essential for elucidating molecular structure, reactivity, and spectroscopic properties.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing trifluoromethyl (-CF3) and sulfonyl (-SO2-) groups and the aromatic phenyl ring. These features significantly influence the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic transport properties, chemical reactivity, and kinetic stability. acs.org The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would likely be distributed over the sulfonyl and trifluoromethyl-substituted phenyl portions, reflecting the electron-accepting nature of these groups. The presence of the potent electron-withdrawing -CF3 and -SO2 groups is anticipated to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzene (B151609) or methyl phenyl sulfone.

While specific DFT calculations for this compound are not publicly available, data from structurally related compounds can provide valuable insights. For instance, DFT studies on other molecules containing the trifluoromethylphenyl moiety reveal the significant impact of the -CF3 group on electronic properties.

Interactive Data Table: Illustrative Quantum Chemical Properties of a Related Compound

The following table presents calculated electronic properties for a molecule containing a trifluoromethyl group, 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, to illustrate the typical values obtained through DFT calculations at the B3LYP/6-311++G(d,p) level. These values help contextualize the expected electronic characteristics of this compound.

| Calculated Property | Value (for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole) | Significance for this compound |

| HOMO Energy | -7.67 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.95 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.72 eV | A large gap suggests high kinetic stability and low reactivity. acs.org |

| Dipole Moment (μ) | 5.56 Debye | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. arxiv.org |

Note: Data is illustrative and sourced from a study on a different, but structurally relevant, molecule. acs.org

Dipole Moment and Molecular Electrostatic Potential (MEP): The strong electronegativity of the fluorine and oxygen atoms in this compound results in a significant molecular dipole moment, rendering it a polar molecule. An MEP map would visually represent the charge distribution, highlighting the electron-rich regions (negative potential) around the sulfonyl oxygens and the electron-poor regions (positive potential) elsewhere, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Quantum chemical calculations are powerful tools for mapping out potential reaction pathways and identifying the associated transition states. For sulfones, reactions can involve the sulfonyl group itself or adjacent carbon atoms. The electron-withdrawing nature of the sulfonyl group can activate neighboring C-H bonds for deprotonation.

Computational methods can model reactions such as nucleophilic substitution, elimination, or radical reactions involving the sulfone. mdpi.comresearchgate.net By calculating the potential energy surface, researchers can determine the activation energies for different pathways. For example, in a reaction involving the abstraction of a hydrogen atom from the methyl group, DFT calculations could model the geometry of the transition state, where the C-H bond is partially broken and a new bond with the attacking species is partially formed. researchgate.net The calculated activation energy for this transition state would quantify the kinetic feasibility of the reaction. These theoretical predictions are invaluable for understanding reaction mechanisms and designing synthetic routes. mdpi.com

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static view from quantum chemical calculations. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. mdpi.comrsc.org

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity. acs.orgnih.gov These models are fundamental in medicinal chemistry for optimizing lead compounds and predicting the activity of new ones. nih.gov

For this compound, an SAR study would involve synthesizing and testing a series of analogues where different parts of the molecule are systematically modified. For example, the position of the trifluoromethyl group could be varied, or the methyl group on the sulfone could be replaced with other alkyl or aryl groups.

QSAR models take this a step further by building a mathematical equation that quantitatively links descriptor variables (e.g., electronic properties like HOMO/LUMO energies, steric parameters, hydrophobicity) to the observed biological activity. nih.gov A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used to generate a 3D grid around an alignment of the molecules and calculate steric and electrostatic fields, providing a visual map of which regions are critical for activity. nih.gov Such a model could predict that the electron-withdrawing strength of the trifluoromethyl group at the 4-position is crucial for a specific biological interaction, guiding the design of more potent compounds.

Predictive Modeling for Environmental Behavior and Fate

Predictive models are essential for assessing the potential environmental impact of chemicals in the absence of experimental data. nih.gov The U.S. Environmental Protection Agency (EPA) has developed the Estimation Programs Interface (EPI) Suite™, a widely used tool for predicting the physicochemical properties and environmental fate of organic chemicals. epa.govepisuite.devrsc.org

For this compound, EPI Suite™ could provide screening-level estimates for a variety of crucial parameters that determine its environmental distribution and persistence. epa.gov

Interactive Data Table: Key Environmental Fate Parameters Predicted by EPI Suite™ Models

The table below outlines the types of predictions that can be made for this compound using various models within EPI Suite™ and their environmental significance.

| EPI Suite™ Model | Predicted Parameter | Environmental Significance |

| KOWWIN™ | Log Octanol-Water Partition Coefficient (Log Kow) | Predicts a chemical's tendency to partition into soil, sediment, and biota versus water. A key input for other models. episuite.dev |

| WSKOWWIN™/WATERNT™ | Water Solubility | Determines how a chemical dissolves and moves in aquatic systems, affecting its bioavailability and transport. epa.gov |

| MPBPWIN™ | Melting Point, Boiling Point, Vapor Pressure | Indicates the physical state of the chemical and its tendency to partition into the atmosphere. epa.gov |

| BIOWIN™ | Biodegradation Probability/Rate | Estimates how quickly microorganisms will break down the chemical, a primary indicator of its persistence in the environment. epa.gov |

| BCFBAF™ | Bioconcentration Factor (BCF) | Predicts the potential for the chemical to accumulate in aquatic organisms, such as fish. |

| AOPWIN™ | Atmospheric Oxidation Rate | Estimates the half-life in the atmosphere due to reaction with hydroxyl radicals, indicating its persistence in air. episuite.dev |

| STPWIN™ | Sewage Treatment Plant Removal | Predicts the fate of the chemical in a wastewater treatment plant, including removal by biodegradation, sorption to sludge, and air stripping. episuite.dev |

These predictive models allow for a comprehensive, albeit preliminary, assessment of a chemical's likely behavior, helping to identify potential risks and guide further testing. nih.gov

Environmental Fate and Ecotoxicological Research Perspectives

Investigation of Degradation Pathways and Metabolite Formation

The degradation of 4-Trifluoromethylphenylmethylsulfone can occur through various abiotic and biotic pathways, leading to the formation of several intermediate and terminal metabolites. The stability of the carbon-fluorine bond significantly influences these transformation processes.

Abiotic degradation involves chemical reactions that occur without microbial intervention. For this compound, the key processes are hydrolysis, photolysis, and oxidation, with reactivity largely dependent on the specific functional groups.

Hydrolysis: The sulfone group (R-SO₂-R') is generally resistant to hydrolysis under typical environmental pH and temperature conditions. The trifluoromethyl (-CF₃) group attached to an aromatic ring is also highly stable and resistant to hydrolysis. However, studies on other trifluoromethylated aromatic compounds, such as triarylphosphines, have shown that hydrolysis of the -CF₃ group to a carboxylic acid group (-COOH) can be achieved under harsh conditions like treatment with fuming sulfuric acid and boric acid rsc.orgnih.gov. Such conditions are not environmentally relevant, suggesting that hydrolytic degradation of this compound is likely a very slow or negligible process in the environment.

Photolysis: Photolytic degradation, driven by sunlight, is a more probable transformation pathway. Research on 4-(trifluoromethyl)phenol (B195918) (4-TFMP), a structurally related compound, demonstrates that aqueous photochemistry can lead to defluorination and dimerization acs.org. The process is often mediated by reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen, which are generated through self-sensitized photolysis acs.org. For this compound, photolysis could lead to the cleavage of the C-S bonds or transformation of the aromatic ring. The energy from UV radiation can excite the molecule, making it susceptible to attack by ROS or direct photodissociation.

Oxidation: The sulfone group is the highest oxidation state of sulfur, making it resistant to further oxidation. However, the aromatic ring and the methyl group are susceptible to oxidative attack. Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals can initiate the degradation of persistent organic pollutants. For related aryl sulfides, oxidation is a key step in their transformation, first to sulfoxides and then to sulfones researchgate.netresearchgate.net. In the case of this compound, oxidation would likely target the phenyl ring, potentially leading to ring-opening and the formation of smaller, more soluble molecules.

Table 1: Summary of Potential Abiotic Transformation Pathways

| Process | Reactivity of Functional Groups | Potential Products |

|---|---|---|

| Hydrolysis | Aryl-CF₃: Very low under environmental conditions. rsc.orgnih.govAryl-SO₂-CH₃: Generally stable. | 4-(Methylsulfonyl)benzoic acid (under harsh conditions) |

| Photolysis | Susceptible, especially the aromatic ring and C-S bonds. acs.org | Defluorination products, dimers, ring-cleavage products, Trifluoroacetic acid (TFA). acs.orgresearchgate.net |

| Oxidation | Aromatic Ring/Methyl Group: Susceptible to attack by ROS. acs.orgSulfone Group: Stable to further oxidation. | Hydroxylated intermediates, ring-opening products, TFA. |

While the carbon-fluorine bond's strength makes many organofluorine compounds persistent, biodegradation of less-fluorinated compounds can occur nih.gov. Microorganisms may metabolize this compound, primarily by targeting the non-fluorinated parts of the molecule.

Studies on arylsulfonates have shown that certain bacteria, such as Pseudomonas species, can degrade these compounds by first cleaving the aromatic ring. The typical pathway involves initial dioxygenase attack to form a catechol-like intermediate, followed by ring fission portlandpress.com. The sulfonate group is released as sulfite, which is then oxidized to sulfate (B86663) portlandpress.com. A similar pathway could be envisioned for this compound, where microbial enzymes attack the aromatic ring, leading to its cleavage and the eventual release of the methylsulfone moiety.

The biodegradation of sulfonamide antibiotics has also been studied, revealing that acclimated microbial populations can achieve significant removal, with intermediates formed via modification of the amine and sulfone linkages nih.gov. This suggests that specialized microbial communities could potentially develop the capacity to transform aryl sulfones. However, the trifluoromethyl group is known to be highly recalcitrant to microbial degradation, and its presence likely makes the aromatic ring less susceptible to initial enzymatic attack, thus hindering complete biodegradation nih.gov.

Trifluoroacetic acid (TFA) is a highly persistent and mobile terminal degradation product of numerous per- and polyfluoroalkyl substances (PFAS), including many pesticides and pharmaceuticals containing a -CF₃ group wikipedia.org.

Research has confirmed that the photochemical degradation of compounds like 4-(trifluoromethyl)phenol (4-TFMP) can yield TFA acs.orgresearchgate.net. The mechanism involves multiple oxidative additions to the aromatic ring, mediated by ROS, which ultimately leads to oxidative ring cleavage and the release of the -CF₃ group, which is then hydrolyzed to TFA acs.org. Given that photolysis and oxidation are plausible degradation pathways for this compound, the formation of TFA is a significant concern. The degradation of the aromatic ring would likely liberate the trifluoromethyl group, which would subsequently form TFA in an aqueous environment. The yield of TFA can be dependent on factors like pH and the presence of other substituents on the aromatic ring researchgate.net.

Environmental Persistence and Mobility in Various Compartments

The persistence and mobility of this compound are determined by its partitioning behavior between soil, water, and air. Its chemical structure suggests it will have complex interactions within the environment. Organofluorine compounds are noted for their environmental persistence due to the strength of the C-F bond wikipedia.orgnumberanalytics.com.

The mobility of this compound in the subsurface is controlled by its adsorption to soil and sediment particles. The molecule possesses both a nonpolar component (the trifluoromethylphenyl group) and a polar component (the methylsulfone group).

Adsorption Mechanisms: Adsorption is likely to be influenced by the organic carbon content of the soil, with the hydrophobic trifluoromethylphenyl group partitioning into soil organic matter. Studies on sulfonamide antibiotics show that sorption is influenced by soil organic matter, with nonlinear sorption indicating specific interactions nih.gov.